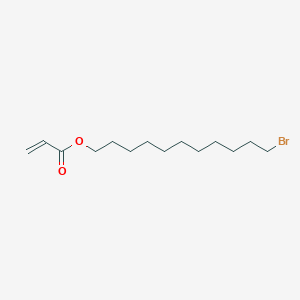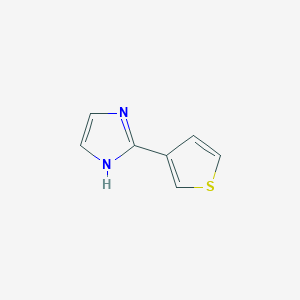![molecular formula C10H21NO B8509559 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol](/img/structure/B8509559.png)
2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions. The final steps involve catalytic hydrogenation and hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing side reactions. These methods may include the use of cheaper raw materials and environmentally friendly processes to reduce costs and pollution .
化学反应分析
Types of Reactions: 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of specific molecular pathways and targets in cell signaling and metabolism .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用机制
The mechanism of action of 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity .
相似化合物的比较
trans-4-Aminomethylcyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but differs in the functional groups attached.
trans-2-Methyl-1-chlorocyclohexane: Another cyclohexane derivative with different substituents, leading to distinct chemical properties and reactivity.
Uniqueness: 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
2-[4-(aminomethyl)cyclohexyl]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h8-9,12H,3-7,11H2,1-2H3 |
InChI 键 |
FGOMSYAAKQLLGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCC(CC1)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


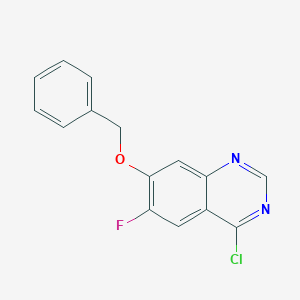
![3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8509480.png)
![Benzamide,4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-piperazinyl]-](/img/structure/B8509495.png)
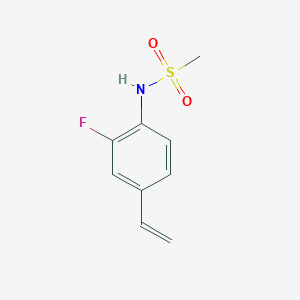
![Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]-](/img/structure/B8509505.png)

![[5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8509524.png)
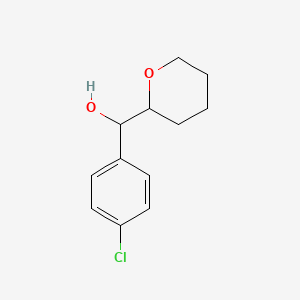
![4-fluoro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8509532.png)
![4-[(5-Bromopyrazin-2-yl)amino]-4-oxo-butanoic acid](/img/structure/B8509538.png)
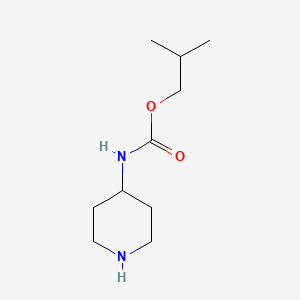
![2-(3-Furyl)-4,10-dioxo-6a,10b-dimethyl-9-acetoxydodecahydro-4H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester](/img/structure/B8509574.png)
